molecular formula C₄H₉Cl₂O₄P B057314 Bis(2-chloroethyl) phosphate CAS No. 3040-56-0

Bis(2-chloroethyl) phosphate

Cat. No.: B057314
CAS No.: 3040-56-0
M. Wt: 222.99 g/mol
InChI Key: PMGHIGLOERPWGC-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) phosphate: is an organophosphorus compound with the molecular formula C₄H₉Cl₂O₄P. It is a dialkyl phosphate ester, characterized by the presence of two 2-chloroethyl groups attached to a phosphate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(2-chloroethyl) phosphate typically involves the reaction of 2-chloroethanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2 ClCH2CH2OH+POCl3(ClCH2CH2O)2POOH+HCl\text{2 ClCH}_2\text{CH}_2\text{OH} + \text{POCl}_3 \rightarrow \text{(ClCH}_2\text{CH}_2\text{O)}_2\text{POOH} + \text{HCl} 2 ClCH2​CH2​OH+POCl3​→(ClCH2​CH2​O)2​POOH+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Bis(2-chloroethyl) phosphate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the 2-chloroethyl groups can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of phosphoric acid and 2-chloroethanol.

    Oxidation: Under specific conditions, this compound can be oxidized to form phosphoric acid derivatives.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

    Oxidizing Agents: Oxidation reactions may involve agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed:

    Substitution Products: Various substituted phosphates depending on the nucleophile used.

    Hydrolysis Products: Phosphoric acid and 2-chloroethanol.

    Oxidation Products: Phosphoric acid derivatives.

Scientific Research Applications

Chemistry: Bis(2-chloroethyl) phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphoric acid esters and related compounds.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

Medicine: The compound has been investigated for its potential use in drug development, particularly in the design of prodrugs and other therapeutic agents.

Industry: In industrial applications, this compound is used as a flame retardant and plasticizer. It is also employed in the production of polymers and other materials .

Comparison with Similar Compounds

    Bis(2-chloroethyl) ether: A related compound with similar chemical properties but different applications.

    Tris(2-chloroethyl) phosphate: Another organophosphorus compound used as a flame retardant.

    Bis(2-chloroethyl)amine: A compound with alkylating properties used in chemotherapy.

Uniqueness: Bis(2-chloroethyl) phosphate is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions and its effectiveness as a flame retardant and plasticizer distinguish it from other similar compounds .

Properties

IUPAC Name

bis(2-chloroethyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGHIGLOERPWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(=O)(O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184485
Record name Bis(2-chloroethyl) phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3040-56-0
Record name Bis(2-chloroethyl) phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3040-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-chloroethyl) phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003040560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-chloroethyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-chloroethyl) hydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BIS(2-CHLOROETHYL) PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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